1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate

Beschreibung

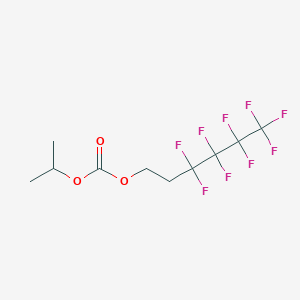

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11F9O3 |

|---|---|

Molekulargewicht |

350.18 g/mol |

IUPAC-Name |

3,3,4,4,5,5,6,6,6-nonafluorohexyl propan-2-yl carbonate |

InChI |

InChI=1S/C10H11F9O3/c1-5(2)22-6(20)21-4-3-7(11,12)8(13,14)9(15,16)10(17,18)19/h5H,3-4H2,1-2H3 |

InChI-Schlüssel |

UHJXUCDQEJDMGY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

The reaction typically proceeds in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 30°C to 100°C . A catalytic system comprising isopropanol (0.5–5 wt%) and water (0.5–5 wt%) enhances interfacial activity, enabling efficient mixing of the hydrophobic perfluoroalkyl iodide and hydrophilic carbonate nucleophile. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Iodide: Carbonate) | 1:1.5–3 | Higher ratios reduce side reactions |

| Temperature | 50–80°C | Balances kinetics and selectivity |

| Reaction Time | 7–10 hours | Ensures >99% conversion |

In a representative procedure, 1-iodo-perfluorohexane (223 g, 0.5 mol) reacts with potassium isopropyl carbonate (172.8 g, 1.25 mol) in DMF (438.6 g) at 70°C for 8 hours, yielding 93% pure product after distillation.

Two-Step Esterification-Carbonate Formation

An alternative route involves synthesizing the perfluorohexyl alcohol intermediate (C<sub>6</sub>F<sub>13</sub>CH<sub>2</sub>CH<sub>2</sub>OH) followed by carbonate coupling. This method avoids handling volatile iodides but introduces additional purification steps.

Step 1: Alcohol Synthesis

Perfluorohexyl iodide is reduced using sodium borohydride (NaBH<sub>4</sub>) in ethanol at 40°C, achieving 95% conversion to the alcohol.

Step 2: Carbonate Formation

The alcohol reacts with isopropyl chloroformate (ClCO<sub>2</sub>iPr) in the presence of triethylamine (Et<sub>3</sub>N) as a base. Solvent selection (e.g., dichloromethane ) and stoichiometric control (1:1.2 alcohol:chloroformate) are critical to minimize oligomerization. Yields range from 85–90% after silica gel chromatography.

Catalytic Carbonate Exchange

Recent advances utilize organocatalysts such as 1,8-diazabicycloundec-7-ene (DBU) to mediate carbonate exchange between perfluorohexyl alcohols and dialkyl carbonates. This method operates under milder conditions (25–40°C ) and achieves 88–92% yields without metal catalysts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 90–93 | 99.9 | High | Moderate (solvent use) |

| Two-Step Esterification | 85–90 | 98.5 | Moderate | Low (reduced iodide waste) |

| Catalytic Exchange | 88–92 | 99.0 | High | Low (solvent-free options) |

Analyse Chemischer Reaktionen

Oxidation: Die Verbindung ist aufgrund ihrer vollständig fluorierten Struktur gegen Oxidation beständig.

Substitution: Sie kann nucleophile Substitutionsreaktionen eingehen, wobei die Isopropylgruppe durch andere funktionelle Gruppen ersetzt wird.

Reduktion: Die Reduktion der Carbonylgruppe kann zu entsprechenden Alkoholen führen.

Nucleophile Substitution: Alkoxidbasen (z. B. NaOMe, NaOEt) in polaren aprotischen Lösungsmitteln (z. B. THF, DMF).

Reduktion: Hydrierung unter Verwendung eines Metallkatalysators (z. B. Pd/C, Raney-Nickel).

- Nucleophile Substitution: 1H,1H,2H,2H-Perfluorohexylalkohol (nach Hydrolyse).

Wissenschaftliche Forschungsanwendungen

Material Science Applications

Surface Treatment Agents

1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate is widely used as a surface treatment agent due to its ability to impart water and oil repellency to various substrates. This property is particularly beneficial in industries such as textiles, automotive, and electronics:

- Textile Industry : The compound enhances the water and oil repellency of fabrics used in outdoor clothing and protective gear, improving their durability and performance under adverse conditions.

- Automotive Industry : It is utilized in coatings for automotive glass and body panels to enhance visibility during rain and prevent corrosion .

- Electronics : The compound protects electronic devices from moisture and contaminants, thereby increasing their reliability .

Pharmaceutical Applications

This compound has been explored for its potential in drug delivery systems. Its unique chemical properties allow for improved solubility and bioavailability of pharmaceutical compounds. Research indicates that formulations incorporating this compound can enhance the therapeutic efficacy of certain drugs by facilitating better absorption in biological systems .

Environmental Applications

Fluorinated Compounds in Environmental Studies

The environmental impact of perfluorinated compounds has garnered significant attention. This compound can serve as a model compound in studies investigating the degradation pathways of perfluoroalkyl substances (PFAS). Understanding its behavior in various environmental matrices aids in developing strategies for remediation and assessing ecological risks associated with PFAS contamination .

Case Studies

Wirkmechanismus

The compound’s effects are context-dependent:

Surface Properties: Its low surface energy repels water and other polar substances.

MRI Contrast: The fluorine atoms enhance imaging due to their unique nuclear properties.

Vergleich Mit ähnlichen Verbindungen

Fluorinated Silanes

- 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS): Used for creating superhydrophobic surfaces via gas-phase deposition. PFOTS-modified epoxy nanocomposites achieve water contact angles >150° and sliding angles <3°, outperforming liquid-phase methods due to enhanced surface roughness .

- (1H,1H,2H,2H-Perfluorohexyl)triethoxysilane : A shorter-chain analog with applications in fabricating hydrophobic coatings. Its ethoxy groups enable hydrolysis-driven bonding to substrates, contrasting with the carbonate group in the target compound .

Fluorinated Acrylates

- Poly(1H,1H,2H,2H-perfluorohexyl methacrylate): Exhibits a water contact angle of 124°, lower than PFOTS but higher than non-fluorinated polymers. The methacrylate backbone provides mechanical rigidity, whereas the carbonate group in 1H,1H,2H,2H-perfluorohexyl isopropyl carbonate offers reactivity for derivatization .

Fluorinated Phosphates

- Tris(1H,1H,2H,2H-perfluorohexyl) phosphate (triPAP) : A persistent environmental pollutant with surfactant-like properties. Unlike the carbonate, triPAP lacks ester functionality, limiting its use in polymer synthesis but enhancing stability in aqueous environments .

Application-Specific Performance

Hydrophobicity

Gelation Properties

Environmental and Regulatory Considerations

- TriPAP : Classified as a persistent organic pollutant (POP) with bioaccumulation risks .

- This compound: Limited ecotoxicity data; regulated under China’s Existing Chemical Substance Inventory .

Key Research Findings

Fluorinated Carbonates vs. Silanes : While silanes like PFOTS excel in surface hydrophobicity, carbonates offer superior versatility in chemical synthesis (e.g., gelators, urea-amide derivatives) .

Chain Length Effects : Longer perfluoroalkyl chains (e.g., C8 in PFOTS) enhance hydrophobicity but reduce synthetic yields compared to C6 derivatives .

Functional Group Reactivity : Isocyanate groups (in 1H,1H,2H,2H-perfluorohexyl isocyanate) enable rapid crosslinking, whereas carbonates require milder conditions for esterification .

Biologische Aktivität

1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its effects on human health and the environment, as well as its applications in various fields.

Chemical Structure and Properties

This compound is characterized by a perfluorinated alkyl chain linked to an isopropyl carbonate group. The presence of fluorine atoms imparts significant hydrophobicity and stability to the molecule, influencing its interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that perfluorinated compounds (PFCs), including this compound, exhibit antimicrobial properties. Research suggests that these compounds can disrupt microbial membranes due to their unique surface activity. A study demonstrated that certain PFCs could inhibit the growth of both Gram-positive and Gram-negative bacteria by altering membrane permeability and fluidity .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro assays revealed that exposure to this compound at high concentrations led to decreased cell viability and increased apoptosis in human liver cells. The mechanism appears to involve oxidative stress and mitochondrial dysfunction .

Endocrine Disruption

There is growing concern regarding the endocrine-disrupting potential of PFCs. Studies have shown that this compound can interfere with hormone signaling pathways. For instance, it has been linked to altered thyroid hormone levels in animal models. Such disruptions can lead to developmental and reproductive issues .

Environmental Impact

The environmental persistence of perfluorinated compounds raises significant ecological concerns. This compound has been detected in various environmental matrices, including water and soil. Its bioaccumulation potential poses risks to aquatic organisms and can lead to biomagnification in food webs .

Case Studies

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated inhibition of bacterial growth at concentrations above 100 µg/mL. |

| Cytotoxicity Assessment | Showed a reduction in cell viability by 40% at 50 µM concentration after 24 hours of exposure. |

| Endocrine Disruption Research | Found significant alterations in thyroid hormone levels in exposed rat models compared to controls. |

Q & A

Q. What are the recommended safety protocols for handling 1H,1H,2H,2H-Perfluorohexyl isopropyl carbonate in laboratory settings?

While no direct safety data exists for this compound, analogous perfluoroalkyl alcohols (e.g., 1H,1H,2H,2H-Perfluorohexan-1-ol) require precautions such as wearing nitrile gloves, chemical-resistant clothing, and eye protection to avoid skin/eye contact . Ensure ventilation to minimize inhalation risks and store the compound in sealed containers under inert conditions. Emergency procedures for accidental exposure should follow guidelines for fluorinated surfactants, including rinsing affected areas with water and seeking medical evaluation.

Q. How can researchers synthesize this compound at the lab scale?

A plausible route involves reacting 1H,1H,2H,2H-Perfluorohexan-1-ol with isopropyl chloroformate in the presence of a base (e.g., pyridine) to form the carbonate ester. Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of the hydroxyl group (~3500 cm⁻¹) and emergence of the carbonate carbonyl peak (~1750 cm⁻¹). Purification can be achieved using fractional distillation or column chromatography with non-polar solvents .

Q. What analytical techniques are suitable for characterizing purity and stability?

Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm molecular structure and assess purity. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can quantify impurities. Stability testing should include thermal gravimetric analysis (TGA) to evaluate decomposition temperatures and accelerated aging studies under varying humidity/light conditions .

Q. What are the primary applications of this compound in materials science?

It serves as a precursor for fluorosurfactants, fluoropolymers, and hydrophobic coatings. For example, it can be copolymerized with acrylates or methacrylates to create water-repellent films for textiles or electronics. Its perfluoroalkyl chain enhances chemical resistance and reduces surface energy .

Advanced Research Questions

Q. How can reaction engineering optimize the synthesis yield while minimizing byproducts?

Adopt a continuous-flow reactor system with in-line monitoring, as demonstrated for chloromethyl isopropyl carbonate synthesis . Key parameters include:

- Temperature control (20–40°C) to prevent thermal degradation.

- Residence time adjustment to maximize carbonate formation over side products (e.g., ethers).

- Integration of a distillation column to remove volatile byproducts like hydrogen chloride or unreacted reagents.

Q. What methodologies resolve contradictions in environmental persistence data for perfluoroalkyl carbonates?

Conduct accelerated degradation studies using advanced oxidation processes (e.g., UV/H₂O₂) to simulate long-term environmental breakdown. Compare results with computational models predicting half-lives based on bond dissociation energies (BDEs) of C–F and C–O bonds. Note that while shorter perfluoroalkyl chains (e.g., C6) may degrade faster than C8 analogs, their trifluoromethyl groups could still pose bioaccumulation risks .

Q. How do structural modifications (e.g., varying the perfluoroalkyl chain length) affect interfacial properties in copolymer systems?

Design a combinatorial library of carbonates with C4–C12 perfluoroalkyl chains. Evaluate their performance in acrylate copolymers using:

- Contact angle measurements to assess hydrophobicity.

- X-ray photoelectron spectroscopy (XPS) to determine surface fluorine content.

- Mechanical testing (tensile strength, elasticity) to correlate chain length with material durability. Studies on similar perfluoroalkyl acrylates suggest optimal balances between chain length and solubility .

Q. What strategies mitigate batch-to-batch variability in fluoropolymer synthesis using this carbonate?

Implement strict quality control via:

- Real-time reaction monitoring using Raman spectroscopy to track reactant consumption.

- Statistical design of experiments (DoE) to identify critical process parameters (e.g., catalyst loading, solvent polarity).

- Post-polymerization purification using membrane filtration to remove low-molecular-weight fractions. Reference methodologies from industrial-scale fluorosurfactant production for scalability insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.